molecular formula C7H4BrF3N2O B1621143 N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 207926-35-0

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1621143
CAS No.: 207926-35-0
M. Wt: 269.02 g/mol
InChI Key: CXCKTGKKDFYHED-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is a halogenated trifluoroacetamide derivative featuring a 5-bromo-substituted pyridine ring. Its molecular formula is C₇H₄BrF₃N₂O, with a molecular weight of 269.02 g/mol. The bromine atom at the pyridine's 5-position enhances electrophilic substitution reactivity, while the trifluoroacetamide group contributes to electron-withdrawing effects, influencing solubility, stability, and biological interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O/c8-4-1-2-5(12-3-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCKTGKKDFYHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360950
Record name N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207926-35-0
Record name N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-2-aminopyridine with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (50-100°C)

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water or acetic acid), temperature (room temperature to 80°C)

    Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), base (e.g., sodium carbonate), solvent (e.g., toluene), temperature (80-120°C)

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

    Chemical Biology: The compound is utilized in the design of chemical probes for investigating biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the bromine atom can participate in halogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

N-(5-Bromopyridin-2-yl)acetamide

  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 215.06 g/mol
  • Key Differences : Lacks the trifluoroacetamide group, replacing it with a simple acetamide.
  • Properties/Applications: Crystallizes in a triclinic system (space group P1) with cell parameters a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å . Used in crystallography studies and as a precursor for non-fluorinated bioactive molecules .

N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

  • Molecular Formula : C₉H₅BrF₃N₃O
  • Molecular Weight : 316.06 g/mol
  • Key Differences : Incorporates an imidazo[1,2-a]pyridine fused ring system.
  • Properties/Applications :
    • The fused ring system enhances planarity, improving π-π stacking interactions with biological targets .
    • Higher molecular weight and structural rigidity may improve binding affinity but reduce metabolic stability.
    • Explored in medicinal chemistry for targeting nucleic acid-protein interactions .

N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide

  • Molecular Formula : C₅H₂BrF₃N₂OS
  • Molecular Weight : 265.04 g/mol
  • Key Differences : Replaces pyridine with a thiazole ring.
  • Thiazole’s aromaticity and electron-rich nature may enhance interactions with metal ions or enzymes. Applied in agrochemical research due to thiazole’s prevalence in herbicide designs .

N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide

  • Molecular Formula : C₁₁H₁₁BrF₆N₃O
  • Molecular Weight : 396.14 g/mol
  • Key Differences: Additional trifluoromethyl group on pyridine and a dimethylaminoethyl substituent.
  • Properties/Applications: Dimethylaminoethyl group introduces basicity, improving solubility in acidic environments. Dual trifluoromethyl/trifluoroacetamide groups amplify electron-withdrawing effects, stabilizing negative charges. Investigated in drug discovery for CNS targets due to enhanced blood-brain barrier penetration .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide C₇H₄BrF₃N₂O 269.02 5-bromo-pyridine, trifluoroacetamide Pharmaceutical intermediate
N-(5-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.06 Acetamide, no fluorine Crystallography, precursor synthesis
N-(5-bromoimidazo[1,2-a]pyridin-2-yl)-... C₉H₅BrF₃N₃O 316.06 Fused imidazo-pyridine ring Nucleic acid-targeting therapeutics
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide C₅H₂BrF₃N₂OS 265.04 Thiazole ring, sulfur atom Agrochemical development
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-... C₁₁H₁₁BrF₆N₃O 396.14 Trifluoromethyl, dimethylaminoethyl groups CNS drug candidates

Key Findings and Implications

Electronic Effects: The trifluoroacetamide group significantly increases electron-withdrawing character, reducing basicity of the pyridine nitrogen compared to non-fluorinated analogs like N-(5-bromopyridin-2-yl)acetamide .

Biological Activity : Fused-ring systems (e.g., imidazo[1,2-a]pyridine) enhance target binding but may complicate synthetic routes and metabolic stability .

Solubility and Reactivity: Substituents like dimethylaminoethyl () or thiazole sulfur () alter solubility and reactivity, broadening application scope from pharmaceuticals to agrochemicals.

Biological Activity

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a trifluoroacetamide moiety. The presence of the trifluoroacetamide group is significant as it can enhance the compound's stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , potentially forming covalent bonds with active sites of target enzymes, thereby modulating their activity. This interaction profile suggests that it could inhibit certain pathways involved in cell proliferation and inflammation.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound have been employed in studies targeting various enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer therapies.

2. Cytotoxicity

Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . Such findings highlight the potential of this compound as a lead compound in cancer drug development.

3. Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. The trifluoroacetamide group may influence its interaction with inflammatory pathways, although specific studies detailing this mechanism remain limited.

Research Findings and Case Studies

Study Findings Reference
Inhibition of CDKsThis compound showed significant inhibition of CDK9 activity.
Cytotoxicity against L1210 cellsExhibited potent inhibition with IC50 values in the nanomolar range.
Anti-inflammatory potentialSuggested mechanisms involve modulation of inflammatory pathways through enzyme inhibition.

Future Directions

The exploration of this compound in drug development is promising due to its diverse biological activities. Future research should focus on:

  • Detailed Mechanistic Studies: Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies: Evaluating the therapeutic efficacy and safety profiles in animal models.
  • Analog Development: Synthesizing and testing derivatives to enhance potency and selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
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N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide

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